molecular formula C20H25ClFNO3 B12750645 Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride CAS No. 116680-78-5

Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride

Cat. No.: B12750645
CAS No.: 116680-78-5
M. Wt: 381.9 g/mol
InChI Key: CSPBBOFEHXKDKX-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzenemethanol derivative, followed by the introduction of the 4-fluoro group. The naphthalenyl moiety is then attached through a series of condensation reactions, and the final product is obtained by forming the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzenemethanol group to a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the naphthalenyl moiety or other reducible groups.

    Substitution: Halogen substitution reactions, particularly involving the 4-fluoro group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while substitution reactions could produce various substituted benzenemethanol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating receptor function. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzenemethanol derivatives, fluorinated aromatic compounds, and naphthalenyl-containing molecules.

Uniqueness

What sets Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride apart is its unique combination of functional groups, which could confer specific chemical reactivity and biological activity not seen in other compounds.

Properties

CAS No.

116680-78-5

Molecular Formula

C20H25ClFNO3

Molecular Weight

381.9 g/mol

IUPAC Name

2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-fluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C20H24FNO3.ClH/c1-24-19-10-14-5-8-17(9-15(14)11-20(19)25-2)22-12-18(23)13-3-6-16(21)7-4-13;/h3-4,6-7,10-11,17-18,22-23H,5,8-9,12H2,1-2H3;1H

InChI Key

CSPBBOFEHXKDKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CC(CCC2=C1)NCC(C3=CC=C(C=C3)F)O)OC.Cl

Origin of Product

United States

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